T-1032 free base

Description

BenchChem offers high-quality T-1032 free base suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T-1032 free base including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

212500-02-2 |

|---|---|

Molecular Formula |

C32H29N3O7 |

Molecular Weight |

567.6 g/mol |

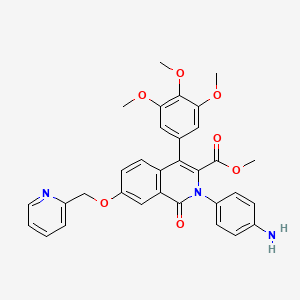

IUPAC Name |

methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate |

InChI |

InChI=1S/C32H29N3O7/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22/h5-17H,18,33H2,1-4H3 |

InChI Key |

ORZROTLRYOYVPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

T-1032 Free Base: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032 is a novel, potent, and specific inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action centers on the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation. This technical guide provides an in-depth overview of the core mechanism of action of T-1032 free base, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of PDE5

T-1032 exerts its pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a crucial second messenger in various physiological processes, most notably in smooth muscle relaxation. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, leading to its accumulation within the cell. This elevated cGMP level activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. The ultimate effect is a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[1] This action is particularly significant in vascular tissues, where the NO/cGMP pathway plays a pivotal role in regulating blood flow.

The NO/cGMP Signaling Pathway

The vasodilatory effect of T-1032 is intrinsically linked to the NO/cGMP signaling cascade. Endothelial cells produce nitric oxide (NO) in response to various stimuli. NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. T-1032's role is to amplify this signal by preventing the degradation of cGMP by PDE5.

Quantitative Data

The following tables summarize the key quantitative data available for T-1032, highlighting its in vitro potency and in vivo pharmacological effects.

Table 1: In Vitro Potency of T-1032

| Parameter | Value | Description |

| IC50 | 1.0 nM | The half maximal inhibitory concentration against PDE5, indicating high potency. |

Table 2: In Vivo Hemodynamic Effects of T-1032 in Anesthetized Rats

| Dose (intravenous) | Change in Mean Arterial Pressure | Change in Mean Circulatory Filling Pressure |

| 0.1 µg/kg/min | -3.8 ± 0.3% | -6.1 ± 0.9% |

| 1 µg/kg/min | -9.1 ± 0.8% | -12.5 ± 0.7% |

| 10 µg/kg/min | -16.8 ± 1.5% | -18.6 ± 3.0% |

Table 3: Comparison of Vasorelaxant Properties of T-1032 and Sildenafil (B151) in Isolated Rat Aorta

| Concentration | T-1032 (% Relaxation) | Sildenafil (% Relaxation) |

| 10-7 M | 77.9 ± 10.8% | 66.8 ± 13.7% |

| 10-4 M | 81.0 ± 7.2% | 102.0 ± 0.6% |

Note: At higher concentrations, sildenafil exhibits additional vasorelaxant properties not attributed to PDE5 inhibition, unlike T-1032 which demonstrates higher specificity.[2]

Table 4: Effect of T-1032 on cGMP Levels in Isolated Rat Aorta

| Concentration | T-1032 (pmol/mg protein) | Sildenafil (pmol/mg protein) |

| 10-6 M | Increased | Increased |

| 10-4 M | 5.6 ± 0.6 | 15.7 ± 2.7 |

Note: Sildenafil causes a significantly greater increase in cGMP at higher concentrations, suggesting off-target effects, whereas T-1032's effect is more consistent with specific PDE5 inhibition.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of T-1032.

Isolated Tissue Vasorelaxation Studies

These experiments are crucial for assessing the direct vasodilatory effects of a compound on vascular smooth muscle.

References

- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1032 Free Base: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T-1032 is a novel and potent phosphodiesterase type 5 (PDE5) inhibitor belonging to a distinct structural class of isoquinolone derivatives.[1] Its high affinity and selectivity for PDE5, the key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), positions it as a significant compound for investigating the physiological and pathophysiological roles of the cGMP signaling pathway. This technical guide provides a comprehensive overview of the available preclinical data on T-1032, including its mechanism of action, in vitro and in vivo pharmacology, and selectivity profile. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective PDE5 inhibitors.

Chemical Structure and Properties

T-1032 is chemically identified as methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (B86663).[1]

| Property | Value |

| Chemical Formula | C₃₂H₂₉N₃O₇ |

| Molecular Weight | 567.59 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Mechanism of Action: Targeting the NO/cGMP Signaling Pathway

T-1032 exerts its pharmacological effects through the selective inhibition of PDE5. In numerous physiological processes, particularly in vascular smooth muscle relaxation, nitric oxide (NO) plays a crucial role. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, leading to a cascade of events that result in reduced intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. PDE5 terminates this signaling by hydrolyzing cGMP to the inactive GMP. By competitively inhibiting PDE5, T-1032 prevents the degradation of cGMP, leading to its accumulation and an enhanced vasodilatory response.[2] This mechanism is central to its potential therapeutic applications in conditions characterized by endothelial dysfunction or where enhanced vasodilation is desired, such as erectile dysfunction and pulmonary hypertension.

Data Presentation

In Vitro PDE Inhibition and Selectivity

A key characteristic of a successful PDE5 inhibitor is its selectivity over other PDE isozymes to minimize off-target effects. T-1032 has been demonstrated to be a potent and highly selective inhibitor of PDE5.

| PDE Isozyme | IC₅₀ (nM) | Selectivity vs. PDE5 |

| PDE1 | > 1000 | > 1000-fold |

| PDE2 | > 1000 | > 1000-fold |

| PDE3 | > 1000 | > 1000-fold |

| PDE4 | > 1000 | > 1000-fold |

| PDE5 | 1.0 | - |

| PDE6 | 28 | 28-fold |

| Data sourced from a study on PDE isozymes isolated from canine tissues.[1] |

The Ki value for T-1032 against PDE5 was determined to be 1.2 nM, indicating a high binding affinity.[1] The selectivity against PDE6, while less pronounced than for other isoforms, is an important parameter due to the role of PDE6 in retinal function.

In Vivo Efficacy in a Model of Pulmonary Hypertension

The therapeutic potential of T-1032 has been investigated in a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary hypertension.

| Treatment Group | Dose | Route | Key Findings |

| Acute T-1032 | 1, 10, 100 µg/kg | i.v. | Significant reduction in mean arterial pressure (MAP) and right ventricular systolic pressure (RVSP). The reduction in RVSP was more potent than the reduction in MAP at the 1 µg/kg dose.[3] |

| Chronic T-1032 | 300 ppm in diet | Oral | Delayed mortality and significant suppression of right ventricular remodeling compared to control.[3] |

Experimental Protocols

While the full detailed experimental protocols for the T-1032 studies are not publicly available, this section outlines the general methodologies for the key experiments cited.

In Vitro PDE5 Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of the PDE5 enzyme by 50% (IC₅₀).

Methodology:

-

Enzyme Preparation: Purified or recombinant PDE5 enzyme is used.

-

Inhibitor Preparation: A dilution series of T-1032 is prepared in a suitable buffer.

-

Reaction: The PDE5 enzyme is incubated with varying concentrations of T-1032. The enzymatic reaction is initiated by the addition of the substrate, cGMP (often radiolabeled, e.g., [³H]cGMP).

-

Termination and Separation: The reaction is stopped after a defined period. The product (GMP) is separated from the unreacted substrate using methods like chromatography or precipitation.

-

Quantification: The amount of product formed is quantified, typically by scintillation counting for radiolabeled substrates.

-

Data Analysis: The percentage of inhibition at each T-1032 concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Measurement of cGMP Levels in Vascular Tissue (General Protocol)

This protocol is used to assess the effect of T-1032 on the intracellular accumulation of cGMP in vascular smooth muscle cells.

Methodology:

-

Tissue Preparation: Isolated vascular tissues, such as rat aorta, are dissected and placed in an organ bath containing a physiological salt solution.

-

Treatment: Tissues are pre-incubated with T-1032 at various concentrations.

-

Stimulation: A NO donor (e.g., sodium nitroprusside) or an agonist that stimulates endogenous NO production is added to stimulate cGMP synthesis.

-

Tissue Lysis: At a specified time point, the tissues are flash-frozen and homogenized in an acidic solution to stop enzymatic activity and extract cyclic nucleotides.

-

Quantification: The concentration of cGMP in the tissue homogenates is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: cGMP levels in T-1032-treated tissues are compared to control tissues to determine the effect of PDE5 inhibition on cGMP accumulation.

Monocrotaline-Induced Pulmonary Hypertension in Rats (General Protocol)

This in vivo model is used to evaluate the therapeutic efficacy of compounds for pulmonary hypertension.

Methodology:

-

Induction of Pulmonary Hypertension: Rats are administered a single subcutaneous or intraperitoneal injection of monocrotaline (MCT).

-

Disease Development: The animals are monitored for several weeks, during which they develop pathological changes characteristic of pulmonary hypertension, including increased pulmonary arterial pressure, right ventricular hypertrophy, and vascular remodeling.

-

Treatment: A treatment group receives T-1032, either acutely (e.g., via intravenous injection to assess immediate hemodynamic effects) or chronically (e.g., mixed in the diet to evaluate long-term effects on disease progression and survival). A control group receives a vehicle.

-

Hemodynamic Measurements: At the end of the study, rats are anesthetized, and right heart catheterization is performed to measure parameters such as right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

-

Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed. The ratio of RV to (LV+S) (Fulton's index) is calculated as a measure of right ventricular hypertrophy.

-

Histological Analysis: Lung tissue can be collected for histological examination to assess the degree of pulmonary vascular remodeling.

Pharmacokinetics and Clinical Trials

As of the date of this guide, there is no publicly available information on the preclinical pharmacokinetics (including Cmax, Tmax, half-life, and bioavailability) or any clinical trials of T-1032. This lack of data limits a comprehensive assessment of its drug-like properties and therapeutic potential in humans.

Synthesis

Detailed information regarding the chemical synthesis of T-1032 is not available in the public domain. The synthesis of similar isoquinolone-based PDE5 inhibitors often involves multi-step synthetic routes.

Conclusion

T-1032 is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models. Its ability to modulate the cGMP signaling pathway underscores its potential as a therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension. However, the absence of publicly available data on its pharmacokinetics and clinical development status presents a significant gap in our understanding of its translational potential. Further research and disclosure of these data are necessary to fully elucidate the therapeutic promise of T-1032.

References

- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: T-1032 Free Base (CAS 212500-02-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and highly selective, competitive inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-binding cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its systematic name is methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate. This document provides a comprehensive technical overview of T-1032 free base, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 212500-02-2 | N/A |

| Molecular Formula | C₃₂H₂₉N₃O₇ | N/A |

| Molecular Weight | 567.59 g/mol | N/A |

| Systematic Name | Methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate | [1] |

| Synonyms | T-1032 | N/A |

Mechanism of Action

T-1032 exerts its pharmacological effects through the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, T-1032 leads to an accumulation of intracellular cGMP, thereby enhancing the signaling cascade of the nitric oxide (NO)/cGMP pathway. This pathway plays a crucial role in the relaxation of smooth muscle tissues, particularly in the vasculature.[1]

Signaling Pathway of T-1032

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value | Species | Tissue/System | Reference |

| PDE5 IC₅₀ | 1.0 nM | Canine | Lung (partially purified) | [1] |

| PDE5 Kᵢ | 1.2 nM | Canine | Lung (partially purified) | [1] |

| PDE1 IC₅₀ | > 1 µM | Canine | N/A | [1] |

| PDE2 IC₅₀ | > 1 µM | Canine | N/A | [1] |

| PDE3 IC₅₀ | > 1 µM | Canine | N/A | [1] |

| PDE4 IC₅₀ | > 1 µM | Canine | N/A | [1] |

| PDE6 IC₅₀ | 28 nM | Canine | Retina | [1] |

In Vivo Efficacy in a Pulmonary Hypertension Model

| Species | Model | Treatment | Dosage | Effect | Reference |

| Rat | Monocrotaline-induced Pulmonary Hypertension | Intravenous (acute) | 1, 10, 100 µg/kg | Significant reduction in mean arterial pressure and right ventricular systolic pressure | N/A |

| Rat | Monocrotaline-induced Pulmonary Hypertension | Dietary (chronic) | 300 ppm | Delayed death and suppression of right ventricular remodeling | N/A |

Experimental Protocols

PDE5 Inhibition Assay (Representative Protocol)

This protocol is based on a fluorescence polarization assay, a common method for determining PDE5 inhibition.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant human PDE5A1 enzyme in assay buffer to the desired concentration.

-

Prepare a stock solution of T-1032 in DMSO and create a serial dilution in assay buffer.

-

Prepare a solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in assay buffer.

-

Prepare a "stop solution" containing a binding agent that recognizes the linearized, fluorescently labeled GMP product.

-

-

Assay Procedure:

-

Add the T-1032 dilutions to the wells of a 384-well microplate.

-

Add the PDE5 enzyme solution to each well and incubate briefly.

-

Initiate the reaction by adding the FAM-cGMP substrate solution.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence polarization on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of T-1032 relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Measurement of Intracellular cGMP (Representative Protocol)

This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA).

-

Cell Culture and Treatment:

-

Culture vascular smooth muscle cells in appropriate media until confluent.

-

Pre-treat cells with a non-specific PDE inhibitor like IBMX (to prevent cGMP degradation during lysis).

-

Treat cells with T-1032 at various concentrations for a specified time.

-

Lyse the cells using a suitable lysis buffer.

-

-

ELISA Procedure:

-

Use a commercial cGMP ELISA kit.

-

Add cell lysates and a series of cGMP standards to the wells of an antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated cGMP to each well.

-

Incubate the plate to allow competitive binding of sample/standard cGMP and HRP-cGMP to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a TMB substrate solution and incubate to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the known cGMP concentrations of the standards.

-

Determine the cGMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

-

In Vivo Model of Pulmonary Hypertension (Representative Protocol)

This protocol describes the induction and assessment of monocrotaline-induced pulmonary hypertension in rats.

-

Induction of Pulmonary Hypertension:

-

Administer a single subcutaneous injection of monocrotaline (B1676716) (e.g., 60 mg/kg) to adult male Wistar rats.[2]

-

House the animals under standard conditions for a period of 2-4 weeks to allow for the development of pulmonary hypertension.[2][3]

-

-

Hemodynamic Measurements:

-

Anesthetize the rats (e.g., with sodium pentobarbital).[4]

-

Insert a catheter into the right jugular vein and advance it through the right ventricle into the pulmonary artery to measure right ventricular systolic pressure (RVSP).[4]

-

Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).

-

Administer T-1032 intravenously at various doses and record the changes in RVSP and MAP.

-

-

Chronic Study Assessment:

-

For chronic studies, administer T-1032 in the diet.

-

Monitor animal survival over the study period.

-

At the end of the study, euthanize the animals and excise the heart.

-

Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

-

Calculate the ratio of the RV weight to the LV+S weight (Fulton's Index) as a measure of right ventricular hypertrophy.

-

Proposed Synthetic Route

While a specific synthetic protocol for T-1032 is not publicly available, a plausible route can be proposed based on the synthesis of similar isoquinolone derivatives. The synthesis would likely involve a multi-step process culminating in the formation of the isoquinolone core, followed by functional group modifications.

General Synthetic Workflow

Preclinical Evaluation Workflow

The preclinical evaluation of a novel PDE5 inhibitor like T-1032 typically follows a structured workflow to assess its potential as a therapeutic agent.

Preclinical Workflow Diagram

Conclusion

T-1032 is a highly potent and selective PDE5 inhibitor with demonstrated efficacy in preclinical models of pulmonary hypertension. Its distinct pharmacological profile suggests its potential as a valuable research tool and a candidate for further drug development. This guide provides a foundational understanding of T-1032 for researchers and drug development professionals, summarizing key data and outlining relevant experimental methodologies. Further investigation into its synthesis, pharmacokinetics, and performance in a broader range of disease models is warranted.

References

- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Pharmacology of T-1032 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032 is a potent and highly selective inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of T-1032 free base. It includes a summary of its inhibitory activity, details of its effects on vascular tissue, and a description of the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of cardiovascular disease and erectile dysfunction.

Molecular Structure and Physicochemical Properties

T-1032, systematically named methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate, is an isoquinolone derivative. The free base possesses a molecular formula of C₃₂H₂₉N₃O₇ and a molecular weight of 567.59 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₉N₃O₇ | [1] |

| Molecular Weight | 567.59 g/mol | [1] |

| IUPAC Name | methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate | |

| SMILES | COc1cc(cc(c1OC)OC)-c2c3ccc(cc3c(=O)n(-c4ccc(cc4)N)c2C(=O)OC)OCc5ccccn5 | [1] |

| InChI Key | ORZROTLRYOYVPB-UHFFFAOYSA-N | [1] |

| CAS Number (Sulfate Salt) | 212500-03-3 |

Mechanism of Action: The NO/cGMP Signaling Pathway

T-1032 exerts its pharmacological effects by selectively inhibiting PDE5, an enzyme that degrades cGMP. In many physiological processes, nitric oxide (NO) acts as a signaling molecule by activating soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of downstream effects, including smooth muscle relaxation and vasodilation. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, thereby potentiating the effects of NO and prolonging the cGMP-mediated signaling.

Pharmacological Data

Inhibitory Activity against Phosphodiesterases

T-1032 is a highly potent inhibitor of PDE5, with activity in the nanomolar range. Its selectivity for PDE5 over other PDE isoenzymes is a key feature of its pharmacological profile.

| PDE Isoenzyme | IC₅₀ (nM) | Kᵢ (nM) | Source Organism | Reference |

| PDE1 | > 1000 | - | Canine | |

| PDE2 | > 1000 | - | Canine | |

| PDE3 | > 1000 | - | Canine | |

| PDE4 | > 1000 | - | Canine | |

| PDE5 | 1.0 | 1.2 | Canine Lung | |

| PDE6 | 28 | - | Canine Retina |

Vasorelaxant Properties

In isolated rat aorta precontracted with phenylephrine, T-1032 induces endothelium-dependent relaxation. This effect is associated with an increase in intracellular cGMP levels, with no significant change in cAMP levels.

| Parameter | T-1032 | Sildenafil | Reference |

| Relaxation at 10⁻⁷ M (Rat Aorta) | 77.9 ± 10.8 % | 66.8 ± 13.7 % | [1] |

| Relaxation at 10⁻⁴ M (Rat Aorta) | 81.0 ± 7.2 % | 102.0 ± 0.6 % | [1] |

| cGMP level at 10⁻⁶ M (pmol/mg protein) | ~5.6 | ~5.6 | [1] |

| cGMP level at 10⁻⁴ M (pmol/mg protein) | 5.6 ± 0.6 | 15.7 ± 2.7 | [1] |

Experimental Protocols

The following are generalized methodologies based on published literature for the characterization of T-1032. For precise experimental details, it is recommended to consult the original research articles.

Phosphodiesterase Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of T-1032 against various PDE isoenzymes.

-

General Procedure:

-

PDE isoenzymes are isolated and purified from appropriate tissue sources (e.g., canine lung for PDE5).

-

The enzyme is incubated with its substrate (³H-cGMP or ³H-cAMP) in the presence of varying concentrations of T-1032.

-

The reaction is terminated, and the product (³H-5'-GMP or ³H-5'-AMP) is separated from the unreacted substrate.

-

The amount of product formed is quantified by scintillation counting.

-

IC₅₀ values are calculated from the concentration-response curves.

-

Isolated Tissue Vasorelaxation Studies

-

Objective: To assess the vasorelaxant effects of T-1032 on vascular smooth muscle.

-

General Procedure:

-

Thoracic aortic rings are isolated from rats and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

The rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.

-

Cumulative concentration-response curves to T-1032 are generated by adding the compound in increasing concentrations to the organ bath.

-

Changes in isometric tension are recorded to quantify the degree of relaxation.

-

Parallel experiments may be conducted in endothelium-denuded rings or in the presence of inhibitors of NO synthase (e.g., L-NAME) or guanylate cyclase to elucidate the mechanism of action.

-

Measurement of Intracellular Cyclic Nucleotide Levels

-

Objective: To determine the effect of T-1032 on intracellular cGMP and cAMP concentrations.

-

General Procedure:

-

Cultured vascular smooth muscle cells or isolated tissue segments are incubated with T-1032 for a specified period.

-

The reaction is stopped, and the cells or tissues are lysed to release intracellular contents.

-

The levels of cGMP and cAMP in the lysates are quantified using commercially available enzyme immunoassay (EIA) kits.

-

Synthesis of T-1032

Conclusion

T-1032 is a potent and selective PDE5 inhibitor with significant vasorelaxant properties mediated through the NO/cGMP signaling pathway. Its high selectivity for PDE5 suggests a favorable therapeutic profile with a potentially lower incidence of side effects associated with the inhibition of other PDE isoenzymes. The data presented in this guide underscore the potential of T-1032 as a valuable pharmacological tool for studying the role of PDE5 in various physiological and pathological processes and as a lead compound for the development of new therapeutics. Further research into its clinical efficacy and safety is warranted.

References

T-1032 Free Base: An In-depth Technical Guide to its cGMP-Specific Phosphodiesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). This document provides a comprehensive technical overview of T-1032, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its pharmacological profile. T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, has been investigated for its potential therapeutic applications, including the treatment of pulmonary hypertension and chronic heart failure.[1][2][3] Its mode of action lies in the potentiation of the nitric oxide (NO)/cGMP signaling pathway, a critical regulator of vascular smooth muscle tone and other physiological processes.[2]

Core Mechanism of Action: Inhibition of cGMP-Specific Phosphodiesterase 5 (PDE5)

The physiological effects of T-1032 are rooted in its specific inhibition of PDE5, an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, T-1032 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signaling cascade. This results in vasodilation and relaxation of smooth muscle tissues.[2] Studies have shown that T-1032's effects are endothelium-dependent and are attenuated by inhibitors of NO synthase and guanylyl cyclase, confirming its mechanism of action within the NO/cGMP pathway.[2]

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of T-1032 against various phosphodiesterase isoforms are critical parameters for its characterization as a specific PDE5 inhibitor. The following table summarizes the available quantitative data. For comparative purposes, data for sildenafil (B151), a well-characterized PDE5 inhibitor, is also included.

| Compound | PDE Isoform | IC50 (nM) | Ki (nM) | Selectivity (Fold vs PDE5) | Reference |

| T-1032 | PDE5 | Not explicitly reported | 1.2 | - | [1] |

| PDE6 | Not explicitly reported | 26 | ~22 | [1] | |

| Sildenafil | PDE5 | 3.5 - 5.22 | ~3.9 | - | [4][5][6] |

| PDE1 | >280 | - | >80 | [4] | |

| PDE2 | >280 | - | >80 | [4] | |

| PDE3 | >30,000 | - | >8500 | [4] | |

| PDE4 | >30,000 | - | >8500 | [4] | |

| PDE6 | 33 | - | ~9 | [4] |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation for T-1032, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize T-1032.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay determines the half-maximal inhibitory concentration (IC50) of T-1032 against purified PDE5 enzyme.

1. Materials and Reagents:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (FAM-cGMP) substrate

-

PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

T-1032 free base

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

2. Procedure:

-

Compound Preparation: Prepare a stock solution of T-1032 in DMSO (e.g., 10 mM). Perform serial dilutions in PDE assay buffer to obtain a range of concentrations for testing.

-

Assay Reaction:

-

To each well of the microplate, add the diluted T-1032 solution or vehicle (for control wells).

-

Add the diluted PDE5 enzyme solution to all wells except the "no enzyme" control.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the FAM-cGMP substrate.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each T-1032 concentration. Plot the percent inhibition against the logarithm of the T-1032 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isolated Tissue Vasorelaxation Study (Rat Aorta)

This ex vivo experiment assesses the functional effect of T-1032 on vascular smooth muscle tone.

1. Tissue Preparation:

-

Humanely euthanize a male Wistar rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

2. Experimental Setup:

-

Connect the aortic rings to isometric force transducers to record changes in tension.

-

Apply an optimal resting tension to the rings and allow them to equilibrate for at least 60 minutes, with periodic washing.

3. Procedure:

-

Viability Check: After equilibration, contract the aortic rings with a contracting agent such as phenylephrine (B352888) (e.g., 1 µM). Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates a viable endothelium.

-

Cumulative Concentration-Response Curve:

-

After washing out the acetylcholine and allowing the tissue to return to baseline, pre-contract the aortic rings again with phenylephrine.

-

Once a stable plateau is reached, add T-1032 in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation at each T-1032 concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the T-1032 concentration to generate a concentration-response curve and determine the EC50 (half-maximal effective concentration).

Conclusion

T-1032 is a highly potent and selective inhibitor of PDE5 that enhances the NO/cGMP signaling pathway. Its pharmacological profile, characterized by significant vasodilatory effects, has been established through a series of in vitro, ex vivo, and in vivo studies. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with T-1032 and other cGMP-specific phosphodiesterase inhibitors. Further investigation into its clinical applications is warranted based on its promising preclinical profile.

References

- 1. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-1032, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1032 Free Base: A Technical Overview of its Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Chemically identified as methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, T-1032 demonstrates significant potential in therapeutic areas where the modulation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is beneficial.[2][4][5] This technical guide provides an in-depth analysis of the potency, IC50 values, and experimental protocols related to T-1032 free base, offering a valuable resource for researchers in drug discovery and development.

Potency and IC50 Data

The inhibitory activity of T-1032 against various phosphodiesterase (PDE) isoenzymes has been characterized, highlighting its high affinity and selectivity for PDE5.

| Enzyme | Tissue Source | Parameter | Value | Reference |

| PDE5 | Canine Tissues | IC50 | 1.0 nM | [3] |

| PDE5 | Canine Tissues | Ki | 1.2 nM | [3] |

| PDE6 | Canine Retina | IC50 | 28 nM | [3] |

| PDE1 | Canine Tissues | IC50 | > 1 µM | [3] |

| PDE2 | Canine Tissues | IC50 | > 1 µM | [3] |

| PDE3 | Canine Tissues | IC50 | > 1 µM | [3] |

| PDE4 | Canine Tissues | IC50 | > 1 µM | [3] |

Table 1: In vitro inhibitory activity of T-1032 against various PDE isoenzymes.

Mechanism of Action: The NO/cGMP Signaling Pathway

T-1032 exerts its pharmacological effects by potentiating the NO/cGMP signaling pathway.[2] Nitric oxide, produced by nitric oxide synthase (NOS), activates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. This second messenger, cGMP, then mediates various physiological responses, including smooth muscle relaxation. T-1032, by selectively inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its intracellular signaling and enhancing its effects.[2][6]

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the potency and efficacy of T-1032.

In Vitro Studies: Isolated Tissue Preparations

Objective: To assess the vasorelaxant properties of T-1032 and its effect on the NO/cGMP pathway in isolated vascular and non-vascular smooth muscle tissues.

Methodology:

-

Tissue Preparation: Thoracic aortas from male Wistar rats and corpus cavernosum from male Japanese White rabbits were isolated and cut into rings or strips, respectively.[2] Endothelium was removed in some aortic rings for comparison.

-

Contraction Induction: Tissues were pre-contracted with phenylephrine (B352888) to induce a stable tonic contraction.[2]

-

Drug Application: T-1032 was added in a cumulative concentration-dependent manner (3x10⁻¹¹ to 3x10⁻⁷ M) to the tissue baths.[2] In some experiments, tissues were pre-treated with inhibitors such as N(G)-nitro-L-arginine methyl ester (L-NAME), a NOS inhibitor, or 1H-[1][2][4]oxadiazolo[4,3-alpha]quinoxalin-1-one (ODQ), a guanylyl cyclase inhibitor.[2]

-

Measurement of Relaxation: Changes in isometric tension were recorded to quantify the degree of relaxation.

-

Cyclic Nucleotide Measurement: Tissue levels of cGMP and cAMP were measured using radioimmunoassay to correlate relaxation with second messenger concentrations.[2]

In Vivo Studies: Animal Models

Objective: To evaluate the in vivo efficacy of T-1032 in relevant animal models.

Methodology for Penile Tumescence in Dogs:

-

Animal Model: Male beagle dogs were anesthetized.

-

Nerve Stimulation: The pelvic nerve was electrically stimulated to induce penile tumescence.[1]

-

Drug Administration: T-1032 was administered intravenously (1-100 µg/kg) or intraduodenally (3, 30, 300 µg/kg).[1]

-

Measurement of Tumescence: Intracavernous pressure was monitored as a measure of penile erection.[1]

-

Mechanism Confirmation: The effect of a NOS inhibitor, N(G)-nitro-L-arginine, on T-1032-induced tumescence was assessed.[1]

Methodology for Pulmonary Hypertension in Rats:

-

Animal Model: Male Wistar rats were treated with monocrotaline (B1676716) to induce pulmonary hypertension.[5]

-

Drug Administration: T-1032 was administered intravenously (1, 10, 100 µg/kg) for acute studies or chronically in the diet (300 ppm) for long-term studies.[5]

-

Hemodynamic Measurements: Mean arterial pressure and right ventricular systolic pressure were measured.[5]

-

Cardiac Remodeling Assessment: In the chronic study, right ventricular weight was measured to assess cardiac remodeling.[5]

Conclusion

T-1032 is a highly potent and selective PDE5 inhibitor with a well-defined mechanism of action centered on the enhancement of the NO/cGMP signaling pathway. In vitro and in vivo studies have consistently demonstrated its efficacy in mediating smooth muscle relaxation and producing relevant physiological effects. The detailed experimental protocols provided herein offer a foundation for further investigation and development of T-1032 and related compounds. Its specificity for PDE5, as compared to other PDE isoenzymes, suggests a favorable therapeutic profile.[3][6]

References

- 1. Potentiation of penile tumescence by T-1032, a new potent and specific phosphodiesterase type V inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. T-1032, a novel phosphodiesterase type 5 inhibitor, increases the survival of cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and chronic effects of T-1032, a novel selective phosphodiesterase type 5 inhibitor, on monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1032 Free Base: An In-Depth Profile of a Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Developed by Tanabe Seiyaku, its chemical designation is methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate. This technical guide provides a comprehensive overview of the selectivity profile of T-1032 against various PDE isozymes, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the relevant signaling pathway.

Selectivity Profile of T-1032 Against PDE Isozymes

T-1032 demonstrates exceptional selectivity for PDE5. The inhibitory activity of T-1032 against a panel of phosphodiesterase isozymes highlights its specificity, a critical attribute for a therapeutic candidate as it minimizes off-target effects.

| PDE Isozyme | IC50 (nM) |

| PDE5 | 1.0 |

Data sourced from commercially available batches of T-1032.

Mechanism of Action and the NO/cGMP Signaling Pathway

T-1032 exerts its pharmacological effect by inhibiting the hydrolysis of cGMP, thereby potentiating the effects of nitric oxide (NO). The NO/cGMP pathway is fundamental to various physiological processes, including smooth muscle relaxation.

The signaling cascade is initiated by the release of NO, which then activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

PDE5 is the primary enzyme responsible for the degradation of cGMP to the inactive GMP. By inhibiting PDE5, T-1032 prevents the breakdown of cGMP, leading to its accumulation and an enhanced physiological response.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro inhibitory activity of a compound like T-1032 against PDE isozymes.

Preparation of PDE Isozymes

Phosphodiesterase isozymes can be obtained from various sources, including recombinant expression systems (e.g., baculovirus-infected Sf9 cells or E. coli) or purified from native tissues. The purity and activity of the enzyme preparation are critical for accurate assessment of inhibitor potency.

Phosphodiesterase Inhibition Assay

A common method for assessing PDE activity is a two-step radioenzymatic assay.

Step 1: PDE Reaction

-

The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH (around 7.5) and temperature (37°C).

-

The reaction mixture contains the specific PDE isozyme, a known concentration of the substrate (e.g., [³H]cGMP for PDE5), and the test compound (T-1032) at various concentrations.

-

The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period, ensuring that substrate hydrolysis does not exceed 20% to maintain initial velocity conditions.

-

The reaction is terminated by heat inactivation or the addition of a stop solution.

Step 2: Conversion of Product to a Separable Form and Quantification

-

After the PDE reaction, the product ([³H]GMP) is converted to its corresponding nucleoside ([³H]guanosine) by the addition of a 5'-nucleotidase (e.g., from Crotalus atrox snake venom).

-

The mixture is then passed through an anion-exchange resin (e.g., DEAE-Sephadex). The unreacted, negatively charged substrate ([³H]cGMP) binds to the resin, while the neutral product ([³H]guanosine) passes through.

-

The amount of radioactivity in the eluate is quantified using liquid scintillation counting.

Data Analysis

The inhibitory activity is calculated as the percentage decrease in substrate hydrolysis in the presence of the inhibitor compared to a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

T-1032 is a highly potent and selective inhibitor of PDE5. Its specific mechanism of action within the NO/cGMP signaling pathway makes it a valuable tool for research into cGMP-mediated physiological and pathophysiological processes. The high selectivity of T-1032 minimizes the potential for off-target effects, a desirable characteristic for both research applications and as a potential therapeutic agent. Further studies to fully elucidate its inhibitory profile against a broader range of PDE isozymes would be beneficial for a more complete understanding of its pharmacological properties.

References

T-1032 Free Base: A Technical Guide to its Effects on the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. By competitively inhibiting the hydrolysis of cGMP, T-1032 elevates intracellular cGMP levels, leading to a cascade of downstream effects, most notably smooth muscle relaxation. This technical guide provides an in-depth overview of the pharmacological effects of T-1032 on the cGMP pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling mechanisms and experimental workflows.

Introduction: The cGMP Signaling Pathway

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme moiety of soluble guanylyl cyclase (sGC). This binding allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

The intracellular concentration of cGMP is tightly controlled by the activity of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5, the target of T-1032, is a cGMP-specific PDE. The downstream effects of cGMP are primarily mediated through the activation of cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

T-1032: A Potent and Selective PDE5 Inhibitor

T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (B86663), is a novel isoquinolone derivative that acts as a competitive inhibitor of PDE5.[1] Its high potency and selectivity for PDE5 make it a valuable pharmacological tool for studying the physiological roles of the cGMP/PDE5 pathway.[1]

Mechanism of Action

T-1032 exerts its effects by binding to the catalytic site of PDE5, preventing the breakdown of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the NO/sGC signaling cascade. This potentiation of cGMP signaling results in enhanced smooth muscle relaxation, particularly in tissues where PDE5 is highly expressed, such as the corpus cavernosum and vascular smooth muscle.[2]

References

- 1. Characterization and effects of methyl-2- (4-aminophenyl)-1, 2-dihydro-1-oxo-7- (2-pyridinylmethoxy)-4-(3,4, 5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate (T-1032), a novel potent inhibitor of cGMP-binding cGMP-specific phosphodiesterase (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1032 Free Base: A Technical Guide for Erectile Dysfunction Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of blood flow to the corpus cavernosum. This document provides a comprehensive technical overview of T-1032 free base, summarizing its mechanism of action, pharmacological properties, and the experimental protocols utilized in its preclinical evaluation for the treatment of erectile dysfunction (ED). All available quantitative data has been consolidated into structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of its therapeutic potential. While preclinical data highlights its promise, a notable gap exists in the public domain regarding its clinical development and detailed pharmacokinetic profile.

Introduction

Erectile dysfunction is a prevalent condition with a significant impact on the quality of life. The advent of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized its management. T-1032, with the chemical name methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, has been identified as a novel and highly selective inhibitor of PDE5.[1] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which is fundamental to achieving and maintaining penile erection.[1] This guide aims to collate and present the existing scientific data on T-1032 to aid researchers and drug development professionals in their exploration of its potential as a therapeutic agent for ED.

Mechanism of Action: The NO/cGMP Signaling Pathway

The erectile response is a hemodynamic process initiated by sexual stimulation, leading to the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO activates soluble guanylate cyclase (sGC) in the smooth muscle cells of the corpus cavernosum, which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.

The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum. T-1032, as a PDE5 inhibitor, prevents the degradation of cGMP, thereby amplifying and prolonging the pro-erectile signal.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of T-1032.

Table 1: In Vitro Inhibitory Activity of T-1032 against Phosphodiesterase Isozymes

| Phosphodiesterase Isozyme | IC50 (nM) |

| PDE1 | > 1000 |

| PDE2 | > 1000 |

| PDE3 | > 1000 |

| PDE4 | > 1000 |

| PDE5 | 1.0 |

| PDE6 | 28 |

Data sourced from a study on PDE isozymes isolated from canine tissues.

Table 2: Comparative Vasorelaxant Properties of T-1032 and Sildenafil (B151) in Isolated Rat Aorta

| Compound | Concentration Range | Relaxation (%) at 10-7 M |

| T-1032 | 10-10 to 10-7 M | 77.9 ± 10.8 |

| Sildenafil | 10-10 to 10-7 M | 66.8 ± 13.7 |

Relaxation was measured in phenylephrine-precontracted isolated rat aorta.[2]

Table 3: Effect of T-1032 and Sildenafil on cGMP Levels in Isolated Rat Aorta

| Compound | Concentration | cGMP Level (pmol/mg protein) |

| T-1032 | 10-6 M | 5.6 ± 0.6 |

| Sildenafil | 10-6 M | 15.7 ± 2.7 |

cGMP levels were measured in isolated rat aorta.[2]

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of T-1032.

PDE5 Inhibition Assay

A standardized in vitro assay is crucial for determining the inhibitory potency of compounds like T-1032.

Objective: To determine the IC50 value of T-1032 for PDE5.

General Protocol:

-

Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).

-

Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a specific concentration of cGMP as the substrate.

-

Incubation: The enzyme, substrate, and varying concentrations of the test compound (T-1032) are incubated at 37°C for a defined period.

-

Termination: The reaction is stopped, often by the addition of a quenching agent.

-

Detection: The amount of remaining cGMP or the product (5'-GMP) is quantified. This can be achieved through various methods, including fluorescence polarization, scintillation proximity assay, or chromatographic techniques like HPLC.

-

Data Analysis: The percentage of inhibition at each T-1032 concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Isolated Rabbit Corpus Cavernosum Relaxation Study

This ex vivo model is essential for assessing the functional effects of compounds on the target tissue.

Objective: To evaluate the relaxant effect of T-1032 on corpus cavernosum smooth muscle.

Protocol:

-

Tissue Preparation:

-

Male New Zealand white rabbits are euthanized.

-

The penis is excised, and the corpus cavernosum is carefully dissected free from the surrounding tunica albuginea and urethra.

-

The tissue is cut into strips (e.g., 2 x 2 x 7 mm).

-

-

Organ Bath Setup:

-

The corpus cavernosum strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

The strips are connected to isometric force transducers to record changes in tension.

-

-

Experimental Procedure:

-

The tissues are allowed to equilibrate under a resting tension of approximately 2 g for at least 60 minutes.

-

The strips are pre-contracted with a contractile agent, typically phenylephrine (B352888) (e.g., 10⁻⁵ M), to induce a stable tonic contraction.

-

Once a stable contraction is achieved, cumulative concentration-response curves to T-1032 are generated by adding the compound in increasing concentrations to the organ bath.

-

In some experiments, the involvement of the NO/cGMP pathway is investigated by pre-incubating the tissues with inhibitors such as L-NAME (an NO synthase inhibitor) or ODQ (a guanylate cyclase inhibitor) before adding T-1032.

-

-

Data Analysis:

-

The relaxation induced by T-1032 at each concentration is expressed as a percentage of the maximal contraction induced by phenylephrine.

-

EC50 values (the concentration of the drug that produces 50% of the maximal effect) can be calculated from the concentration-response curves.

-

Pharmacokinetics and Clinical Data

A thorough search of the public scientific literature and clinical trial registries did not yield any specific data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of T-1032 in animal models or humans. Furthermore, there is no publicly available information on any clinical trials of T-1032 for the treatment of erectile dysfunction. This represents a significant gap in the current understanding of the drug's potential for clinical development.

Discussion and Future Directions

The available preclinical data strongly suggest that T-1032 is a potent and highly selective PDE5 inhibitor. Its ability to induce relaxation of corpus cavernosum smooth muscle ex vivo underscores its potential as a therapeutic agent for erectile dysfunction. The high selectivity of T-1032 for PDE5 over other PDE isozymes is a desirable characteristic, as it may translate to a lower incidence of side effects associated with the inhibition of other PDEs (e.g., visual disturbances linked to PDE6 inhibition).

The comparative studies with sildenafil indicate that T-1032 has a similar vasorelaxant potency at lower concentrations.[2] However, the differences observed in their effects on cGMP levels at higher concentrations suggest that there may be subtle but potentially important distinctions in their pharmacological profiles that warrant further investigation.[2]

The lack of pharmacokinetic and clinical data is a major hurdle for the further development of T-1032. Future research should prioritize:

-

Pharmacokinetic studies: In vivo studies in relevant animal models are necessary to determine the oral bioavailability, half-life, and metabolic fate of T-1032.

-

In vivo efficacy studies: The pro-erectile effects of T-1032 need to be demonstrated in established animal models of erectile dysfunction.

-

Safety and toxicology studies: A comprehensive toxicological evaluation is required before any consideration of human trials.

-

Clinical trials: Should the preclinical data be favorable, well-designed clinical trials would be the next step to evaluate the efficacy and safety of T-1032 in patients with erectile dysfunction.

Conclusion

T-1032 is a promising preclinical candidate for the treatment of erectile dysfunction, characterized by its high potency and selectivity as a PDE5 inhibitor. The in vitro and ex vivo data provide a solid foundation for its mechanism of action. However, the absence of pharmacokinetic and clinical data in the public domain limits a full assessment of its therapeutic potential. Further research is imperative to bridge these knowledge gaps and to determine if T-1032 can be translated from a promising molecule into a clinically effective treatment for erectile dysfunction.

References

- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil and T-1032, phosphodiesterase type 5 inhibitors, showed a different vasorelaxant property in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1032 Free Base: A Technical Guide for Vascular Smooth Muscle Cell Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-1032, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, and its application in the study of vascular smooth muscle cells (VSMCs). This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Compound Profile: T-1032

T-1032, chemically identified as methyl-2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate sulfate, is a potent, selective, and competitive inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5).[1][2] Its primary action in vascular smooth muscle is the enhancement of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to vasorelaxation.[1][2]

Quantitative Data Summary

The following tables summarize the key inhibitory concentrations and physiological effects of T-1032 from published studies.

Table 1: In Vitro Inhibitory Activity of T-1032

| Target Enzyme | Parameter | Value | Species | Source |

| PDE5 | IC₅₀ | 1.0 nM | Canine | [2] |

| PDE5 | Kᵢ | 1.2 nM | Canine | [2] |

| PDE1 | IC₅₀ | > 1 µM | Canine | [2] |

| PDE2 | IC₅₀ | > 1 µM | Canine | [2] |

| PDE3 | IC₅₀ | > 1 µM | Canine | [2] |

| PDE4 | IC₅₀ | > 1 µM | Canine | [2] |

| PDE6 | IC₅₀ | 28 nM | Canine | [2] |

Table 2: Functional Effects of T-1032 on Vascular Tissues

| Experimental Model | Parameter | Concentration/Dose | Effect | Source |

| Isolated Rat Aorta | Vasorelaxation | 3x10⁻¹¹ to 3x10⁻⁷ M | Endothelium-dependent relaxation | [1] |

| Anesthetized Rats | Mean Arterial Pressure | 0.1 - 10 µg/kg/min (IV) | Dose-dependent decrease | [3] |

| Anesthetized Rats | Mean Circulatory Filling Pressure | 0.1 - 10 µg/kg/min (IV) | Dose-dependent decrease | [3] |

| Anesthetized Rats | Venous Compliance | 3 µg/kg/min (IV) | Increased compliance | [3] |

Signaling Pathway and Mechanism of Action

T-1032 exerts its effects on vascular smooth muscle cells by modulating the nitric oxide/cyclic GMP (NO/cGMP) signaling pathway. The process begins with the release of nitric oxide from endothelial cells, which then diffuses into the adjacent smooth muscle cells.

In VSMCs, NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which in turn leads to a cascade of events causing a decrease in intracellular calcium and ultimately, smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. T-1032 specifically inhibits PDE5, thereby preventing the breakdown of cGMP, leading to its accumulation and a more pronounced and sustained vasorelaxant effect.[1][2]

Experimental Protocols

The following are representative protocols for studying the effects of T-1032 on vascular smooth muscle, based on methodologies from cited literature.

Isolated Aortic Ring Vasorelaxation Assay

This protocol is designed to assess the direct effect of T-1032 on vascular tone in an ex vivo setting.

Methodology:

-

Tissue Preparation: A thoracic aorta is isolated from a rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width. Care is taken to not damage the endothelium.

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 2.0 g), with buffer changes every 15-20 minutes.

-

Viability Check: Endothelial integrity is confirmed by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like phenylephrine.

-

Experimental Procedure: After washing out the viability test drugs, the rings are pre-contracted with phenylephrine (e.g., 1 µM) to a stable plateau. Once a stable contraction is achieved, cumulative concentrations of T-1032 are added to the organ bath.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the phenylephrine-induced contraction. A concentration-response curve is plotted to determine the EC₅₀ value.

cGMP Measurement in Cultured VSMCs

This protocol measures the intracellular accumulation of cGMP in response to T-1032.

Methodology:

-

Cell Culture: Rat aortic smooth muscle cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Pre-incubation: The cells are washed and pre-incubated with a non-specific phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cGMP degradation by other PDE isoforms.

-

Treatment: Cells are then treated with T-1032 at various concentrations for a specified time. In some experiments, a nitric oxide donor (e.g., sodium nitroprusside) may be added to stimulate cGMP production.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cGMP Quantification: The concentration of cGMP in the cell lysate is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Normalization: cGMP levels are typically normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Conclusion

T-1032 is a valuable pharmacological tool for investigating the role of the PDE5-cGMP pathway in vascular smooth muscle cell physiology and pathophysiology. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding vascular tone regulation and exploring potential therapeutic applications for conditions characterized by endothelial dysfunction or impaired vasorelaxation. Researchers utilizing T-1032 should adhere to rigorous experimental design, including appropriate controls, to accurately interpret its effects on VSMC function.

References

- 1. Pharmacological profile of T-1032, a novel specific phosphodiesterase type 5 inhibitor, in isolated rat aorta and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. T-1032, a novel specific phosphodiesterase type 5 inhibitor, increases venous compliance in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-1032 Free Base: Information Not Available

A comprehensive search for publicly available scientific literature and data regarding "T-1032 free base" has yielded no information on its biological activity, mechanism of action, or established in vitro assay protocols.

While the chemical entity "T-1032 free base" is indexed with a chemical formula of C32H29N3O7, there is no associated biological data in the public domain. The predominant search results for "T-1032" refer to a Canadian tax form, highlighting the ambiguity of this identifier in a biological research context.

Consequently, the core requirements of the request, including the creation of detailed application notes, experimental protocols, data tables, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational scientific information.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to generate the requested information:

-

Target Identification: The primary and any secondary biological targets of T-1032 would need to be identified. This could involve techniques such as affinity chromatography, proteomics-based approaches, or computational predictions followed by experimental validation.

-

Mechanism of Action Studies: Once a target is identified, a series of biochemical and cell-based assays would be required to elucidate how T-1032 interacts with its target (e.g., as an inhibitor, activator, agonist, or antagonist) and the downstream consequences of this interaction.

-

Assay Development: Based on the target and mechanism of action, specific in vitro assays would need to be developed and optimized. This would involve selecting appropriate cell lines or purified proteins, determining optimal assay conditions (e.g., substrate concentrations, incubation times), and validating the assay's performance (e.g., sensitivity, specificity, and reproducibility).

-

Data Generation and Analysis: The developed assays would then be used to generate quantitative data, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or Ki (inhibition constant) values.

Without access to internal research data or new scientific publications on T-1032, it is not possible to provide the detailed protocols and application notes as requested. Researchers in possession of this compound would need to undertake these foundational studies to characterize its biological properties.

T-1032 Free Base for cGMP Hydrolysis Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-1032 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] By inhibiting PDE5, T-1032 elevates intracellular cGMP levels, leading to the activation of cGMP-dependent signaling pathways. This mechanism of action makes T-1032 a valuable tool for studying the physiological and pathological roles of the cGMP signaling cascade and for the development of novel therapeutics targeting this pathway. This document provides detailed application notes and protocols for the use of T-1032 free base in cGMP hydrolysis inhibition assays.

Mechanism of Action

The nitric oxide (NO) signaling pathway plays a crucial role in various physiological processes, including vasodilation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to GMP. PDE5 is a cGMP-specific PDE that is highly expressed in various tissues, including the corpus cavernosum, vascular smooth muscle, and platelets.

T-1032 acts as a competitive inhibitor of PDE5, preventing the breakdown of cGMP. The resulting accumulation of cGMP leads to prolonged activation of cGMP-dependent protein kinase (PKG), which mediates downstream signaling events, ultimately resulting in smooth muscle relaxation and vasodilation.[1] The specificity of T-1032 for PDE5 over other PDE isozymes makes it a precise tool for dissecting the roles of PDE5 in cellular signaling.

Caption: cGMP signaling pathway and the inhibitory action of T-1032.

Data Presentation: Inhibitory Activity of T-1032

The inhibitory potency and selectivity of T-1032 have been characterized against various phosphodiesterase isozymes. The following table summarizes the reported inhibition constants (Ki) for T-1032.

| PDE Isozyme | Ki (nM) | Selectivity vs. PDE5 |

| PDE1 | 260 | 217x |

| PDE2 | >10000 | >8333x |

| PDE3 | >10000 | >8333x |

| PDE4 | >10000 | >8333x |

| PDE5 | 1.2 | 1x |

| PDE6 | 75 | 63x |

Data compiled from multiple sources. The selectivity is calculated as the ratio of Ki(PDE isozyme) / Ki(PDE5).

This data highlights the high potency and selectivity of T-1032 for PDE5, making it an excellent pharmacological tool for in vitro and in vivo studies.

Experimental Protocols

Two common methods for determining the inhibitory activity of compounds like T-1032 on cGMP hydrolysis are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) Assay.

Scintillation Proximity Assay (SPA) for PDE5 Inhibition

This protocol describes a method to measure the inhibition of PDE5-mediated hydrolysis of [³H]-cGMP.

Principle: The assay is based on the differential binding of the substrate, [³H]-cGMP, and the product, [³H]-GMP, to scintillant-impregnated beads. The product, [³H]-GMP, binds to the beads, bringing the tritium (B154650) isotope in close proximity to the scintillant, which results in light emission. The substrate, [³H]-cGMP, does not bind and therefore does not generate a signal. The amount of light emitted is proportional to the PDE5 activity.

Caption: Experimental workflow for the PDE5 Scintillation Proximity Assay.

Materials:

-

T-1032 free base

-

Recombinant human PDE5A1

-

[³H]-cGMP (specific activity ~10-15 Ci/mmol)

-

SPA beads (e.g., yttrium silicate)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Stop Solution: Containing SPA beads and a chelating agent (e.g., EDTA)

-

96-well microplates

-

Microplate scintillation counter

Protocol:

-

Compound Preparation: Prepare a stock solution of T-1032 in DMSO. Create a serial dilution of T-1032 in the assay buffer to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM).

-

Enzyme Preparation: Dilute the PDE5 enzyme to its optimal concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Assay Setup: In a 96-well plate, add the following in order:

-

25 µL of assay buffer

-

5 µL of diluted T-1032 or vehicle (for control wells)

-

20 µL of diluted PDE5 enzyme solution. For background wells, add 20 µL of assay buffer instead.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-